In Vivo Anti-Inflammatory Potency: Compound 9 vs. Indomethacin in Carrageenin-Induced Rat Paw Edema
In the carrageenin-induced rat paw edema model, the target compound (designated compound 9) produced 85.3% inhibition of edema at a dose of 0.01 mmol/kg body weight, representing the highest efficacy among all 15 quinolinone derivatives tested in the series [1]. The reference NSAID indomethacin, tested at an equivalent concentration, achieved only 47% inhibition [1]. This establishes a 1.81-fold superior efficacy for compound 9 over the clinical gold-standard comparator in this functional in vivo inflammation model.
| Evidence Dimension | In vivo anti-inflammatory efficacy: % inhibition of carrageenin-induced rat paw edema |
|---|---|
| Target Compound Data | 85.3% inhibition at 0.01 mmol/kg (p < 0.05) |
| Comparator Or Baseline | Indomethacin: 47% inhibition at equivalent dose (0.01 mmol/kg) |
| Quantified Difference | 1.81-fold higher inhibition (85.3% vs. 47%); Δ = +38.3 percentage points |
| Conditions | Carrageenin-induced rat paw edema model; compounds administered at 0.01 mmol/kg body weight; statistical analysis by Student's t-test (p < 0.05) |
Why This Matters
This head-to-head comparison against the reference NSAID provides a directly actionable efficacy benchmark for researchers selecting an anti-inflammatory quinolinone lead compound with demonstrated in vivo activity exceeding the standard-of-care comparator.
- [1] Detsi A, Bouloumbasi D, Prousis KC, Koufaki M, Athanasellis G, Melagraki G, Afantitis A, Igglessi-Markopoulou O, Kontogiorgis C, Hadjipavlou-Litina DJ. Design and synthesis of novel quinolinone-3-aminoamides and their alpha-lipoic acid adducts as antioxidant and anti-inflammatory agents. J Med Chem. 2007;50(10):2450-2458. doi:10.1021/jm061173n View Source
